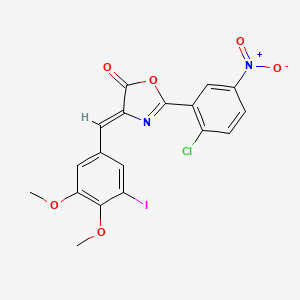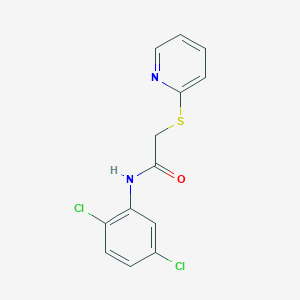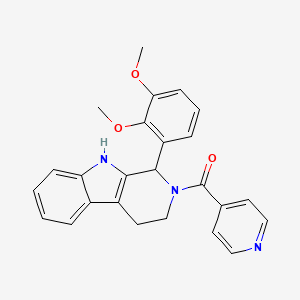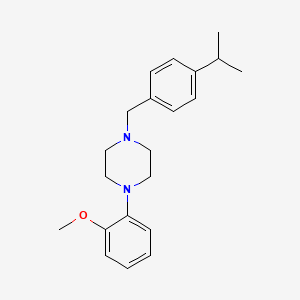![molecular formula C15H16BrNO2 B6012332 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide](/img/structure/B6012332.png)
5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide, also known as DMF-2-Br, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide has also been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide has also been found to be stable under various conditions, allowing for long-term storage and use. However, 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide has limitations in terms of its solubility and bioavailability, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for the research and development of 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide. One potential direction is the investigation of its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide and to determine its potential side effects and toxicity. Finally, the development of more efficient synthesis methods and modifications of 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide may lead to the discovery of new compounds with enhanced pharmacological properties.
Synthesis Methods
5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form 3,4-dimethylphenylacetyl chloride. This intermediate is then reacted with 2-furamide in the presence of a base and a palladium catalyst to yield 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide.
Scientific Research Applications
5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide has been found to have potential applications in several fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-9-4-5-12(8-10(9)2)11(3)17-15(18)13-6-7-14(16)19-13/h4-8,11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQCUBORORXYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=C(O2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide](/img/structure/B6012250.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6012268.png)

![N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012297.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6012308.png)

![3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6012311.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)
![N-(3-acetylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6012331.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6012341.png)
![1-{2-[(cycloheptylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6012345.png)
